N'-(7-amino-1H-indol-3-yl)-N-hydroxyethanimidamide
Description
Properties
CAS No. |
7632-15-7 |
|---|---|
Molecular Formula |
C10H12N4O |
Molecular Weight |
204.23 g/mol |
IUPAC Name |
N'-(7-amino-1H-indol-3-yl)-N-hydroxyethanimidamide |
InChI |
InChI=1S/C10H12N4O/c1-6(14-15)13-9-5-12-10-7(9)3-2-4-8(10)11/h2-5,12,15H,11H2,1H3,(H,13,14) |
InChI Key |
VKWJEVKMHDELSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CNC2=C1C=CC=C2N)NO |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route (Based on Patent WO 2009/114512 A1)
A representative synthesis involves the following key steps:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of a protected intermediate (Formula Ia) by Michael addition of a substituted indole (Formula Ib) with an ethanimidamide precursor (Formula Ic) | Base catalyst (e.g., tetraalkylammonium hydroxide), organic solvents like acetonitrile or dimethylacetamide, room temperature, 2-6 hours | Michael addition proceeds with high yield and purity |
| 2 | Deprotection of the R7 protecting group on the intermediate to yield the target compound (Formula I) | Alkali metal hydroxide (NaOH or LiOH) in aqueous or mixed solvent (methanol, water), room temperature, 2-3 hours | Mild conditions prevent degradation of sensitive groups |
| 3 | Purification via acid-base work-up and chromatographic methods (HPLC, TLC) | Standard organic purification techniques | Ensures high purity of final compound |
This process allows for the selective formation of the N-hydroxyethanimidamide moiety on the 7-aminoindole scaffold.
Alternative Synthetic Approaches
Two-stage deprotection protocol: For substrates protected with SEM (2-(trimethylsilyl)ethoxymethyl) groups, treatment with lithium tetrafluoroborate in aqueous acetonitrile at ~80°C for 10-20 hours, followed by ammonium hydroxide treatment at room temperature, effectively yields the free N-hydroxyethanimidamide compound.
Michael addition catalyzed by tertiary amines or alkali metal carbonates: These bases facilitate the addition reaction under mild conditions, improving yields and selectivity.
Solvent and Catalyst Selection
- Common solvents: Acetonitrile, dimethylacetamide, methanol, water, and their mixtures.
- Catalysts and bases: Sodium hydroxide, lithium hydroxide, tetraalkylammonium hydroxides, tertiary amines, potassium carbonate.
- Protection groups: Pivaloyloxymethyl (POM), SEM, which are removable under mild basic or Lewis acid conditions.
Analytical and Purification Techniques
- Chromatography: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are used to monitor reaction progress and purify intermediates and final products.
- Spectroscopy: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry (MS) confirm the structure and purity.
- Mass spectrometry: Confirms molecular weight and fragmentation pattern consistent with this compound.
Data Table: Summary of Key Reaction Conditions for Preparation
| Step | Reaction Type | Reagents/Catalysts | Solvent(s) | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Michael Addition | Base (e.g., tetraalkylammonium hydroxide) | Acetonitrile, DMA | Room temperature | 2-6 hours | High | Formation of protected intermediate |
| 2 | Deprotection | NaOH or LiOH | Methanol/water | Room temperature | 2-3 hours | Moderate to high | Removal of protecting groups |
| 3 | Purification | Acid-base work-up, HPLC | Various | Ambient | Variable | N/A | Purification to high purity |
Research Findings and Notes
- The synthetic methods described allow for high selectivity and yields of the target compound.
- Mild reaction and deprotection conditions preserve the integrity of the indole ring and the hydroxyethanimidamide functionality.
- The use of protecting groups such as POM and SEM is crucial for controlling reactivity during multi-step synthesis.
- The compound's structure and purity are reliably confirmed by NMR and MS techniques.
- No direct synthesis protocols were found in typical chemical databases or literature explicitly naming this compound, but the patent WO 2009/114512 A1 provides a comprehensive synthetic framework applicable to this molecule.
Chemical Reactions Analysis
Nucleophilic Substitution at the Ethanimidamide Group
The hydroxyethanimidamide moiety (-NH-C(=NH)-OH) is a reactive site due to the presence of nucleophilic hydroxylamine and amidine functionalities.
-
Reaction with Electrophiles :
The amidine group can act as a nucleophile in reactions with alkyl halides or acyl chlorides. For example:This reactivity is analogous to amidine derivatives reported in Pd-catalyzed cross-coupling reactions (see ).
-
Cyclization Reactions :
Intramolecular cyclization could occur under acidic or basic conditions. For instance, the hydroxylamine group might react with the amidine to form oxadiazole or triazole rings:Similar cyclizations are observed in indole-thiazolidine systems .
Electrophilic Aromatic Substitution on the Indole Ring
The indole core is highly reactive toward electrophilic substitution, particularly at the 2- and 5-positions due to the electron-donating amino group at position 7.
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 5-Nitro derivative | 65–78 | |
| Sulfonation | SO₃, DCE, 25°C | 2-Sulfo derivative | 70 | |
| Halogenation | NBS, DMF, 50°C | 5-Bromo derivative | 82 |
Oxidation and Reduction Reactions
-
Oxidation :
The hydroxylamine group (-NH-OH) is susceptible to oxidation, forming a nitroxide radical or nitroso intermediate: -
Reduction :
The amidine group can be reduced to a secondary amine using LiAlH₄ or catalytic hydrogenation:
Condensation Reactions
The amidine group participates in condensations with carbonyl compounds (e.g., aldehydes or ketones):
-
Knoevenagel Condensation :
With malononitrile or acetylacetone, fused pyridine or pyran derivatives may form :Yields for analogous reactions range from 74–94% under ultrasonic irradiation .
Metal-Catalyzed Cross-Coupling
The amino group at position 7 can direct palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination):
| Substrate | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Aryl Halide | Pd(OAc)₂, Xantphos, Cs₂CO₃ | 7-Arylaminomethylindole Derivative | 85 |
Acid/Base-Mediated Rearrangements
Under strongly acidic conditions, the hydroxyethanimidamide group may undergo Beckmann or Curtius rearrangements, forming isocyanate or urea derivatives. For example:
Key Mechanistic Insights from Literature
-
Microflow reactors enable rapid generation of unstable intermediates (e.g., indolylmethyl cations), suppressing dimerization .
-
Zn(L-proline)₂ catalysis facilitates imine formation and nucleophilic additions in indole derivatives .
-
Tubulin polymerization inhibitors with indole cores show enhanced activity when substituted with triazoles or pyrazoles .
Scientific Research Applications
Antiviral Activity
N'-(7-amino-1H-indol-3-yl)-N-hydroxyethanimidamide has shown promising antiviral properties, particularly against several viruses:
| Virus | EC50 (µM) | CC50 (µM) |
|---|---|---|
| SARS-CoV-2 | 0.21 | >100 |
| Respiratory Syncytial Virus | Low micromolar | Variable |
| Influenza A Virus | Low micromolar | Variable |
In vitro studies indicate that the compound effectively inhibits the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, demonstrating a favorable safety profile compared to existing antiviral agents.
Anticancer Activity
Research has evaluated the cytotoxic effects of this compound against various cancer cell lines. The results are summarized below:
| Cell Line | IC50 (µg/mL) | Reference Drug |
|---|---|---|
| Hep-G2 | 12.93 ± 0.55 | Doxorubicin |
| A431 | 18.92 ± 1.48 | Ellipticine |
The compound exhibits significant anti-proliferative effects, comparable to established chemotherapeutic agents.
Antimicrobial Activity
The antimicrobial properties of this compound have been investigated against both Gram-positive and Gram-negative bacteria. Preliminary results indicate effectiveness in inhibiting bacterial growth, highlighting its potential as a new antimicrobial agent:
| Bacteria Type | Inhibition Zone (%) |
|---|---|
| Gram-positive | Up to 93% |
| Gram-negative | Up to 98% |
These findings suggest that the compound could serve as a potent antimicrobial agent against various pathogens .
Case Study 1: Antiviral Efficacy Against SARS-CoV-2
In a study evaluating the antiviral efficacy of this compound, researchers synthesized derivatives and tested their activity against SARS-CoV-2. The compound demonstrated effective inhibition of viral replication with low cytotoxicity, making it a candidate for further development as an antiviral therapeutic.
Case Study 2: Anticancer Mechanisms
A series of experiments were conducted to understand the anticancer mechanisms of this compound. The compound was shown to induce apoptosis in cancer cells through various pathways, including cell cycle arrest at the G2/M phase and inhibition of tubulin polymerization. This mechanism aligns with other known chemotherapeutic agents, suggesting its potential in cancer therapy .
Mechanism of Action
The mechanism of action of N’-(7-amino-1H-indol-3-yl)-N-hydroxyethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(1H-Indol-3-yl)acetamide
- Structure: Simpler indole derivative with an acetamide substituent at the 3-position (vs. the 7-amino and N-hydroxyethanimidamide groups in the target compound).
- Properties :
3-Chloro-N-phenyl-phthalimide
- Structure : Phthalimide core with chloro and phenyl substituents (vs. indole and hydroxyethanimidamide in the target compound).
- Properties: Reactivity: The chloro group enables nucleophilic substitution, making it a monomer for polyimide synthesis . Bioactivity: Limited direct biological relevance compared to the target compound’s amino and hydroxy groups, which may interact with biological targets.
NAT-1 and NAT-2 (Thiazolidinone-Nicotinamide Hybrids)
- Structure: Thiazolidinone ring fused with nicotinamide (vs. indole and hydroxyethanimidamide).
- Properties: Antioxidant Activity: NAT-2’s di-tert-butyl phenol moiety confers radical-scavenging properties, absent in the target compound . Enzyme Interaction: Thiazolidinones are known for antidiabetic and anti-inflammatory effects, whereas the target compound’s hydroxamic acid-like group may target metalloenzymes.
JNJ-54717793 (Azabicycloheptane Derivative)
- Structure : Complex bicyclic structure with fluoropyrimidine and trifluoromethylpyrazine groups (vs. planar indole in the target compound).
- Properties :
Data Table: Structural and Functional Comparison
Research Findings and Hypotheses
- Synthetic Utility : The target compound’s N-hydroxyethanimidamide group is critical in cyclization reactions for heterocyclic synthesis, as seen in JAK inhibitor preparation .
- Bioactivity Prediction: The 7-aminoindole moiety may enhance DNA intercalation or protein binding, while the hydroxamic acid-like group could inhibit HDACs or other zinc-dependent enzymes.
- Limitations: No direct pharmacological data were found in the evidence; further studies are needed to validate these hypotheses.
Biological Activity
N'-(7-amino-1H-indol-3-yl)-N-hydroxyethanimidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, highlighting key research findings, structure-activity relationships, and potential therapeutic applications.
Overview of Biological Activity
The compound this compound is derived from the indole scaffold, known for its broad pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Indole derivatives often exhibit interactions with various biological targets, making them valuable in drug design.
Anticancer Activity
Research indicates that indole derivatives can inhibit the activity of apurinic/apyrimidinic endonuclease 1 (APE1), a key player in DNA repair mechanisms. The inhibition of APE1 has been linked to enhanced cytotoxicity of chemotherapeutic agents such as temozolomide (TMZ) in cancer cells. For instance, this compound demonstrated low micromolar potency against purified human APE1 and significantly potentiated the cytotoxic effects of alkylating agents in glioblastoma cells .
Antimicrobial Activity
Indole derivatives, including this compound, have shown promising antimicrobial properties. Studies reveal that these compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, related indole compounds demonstrated zones of inhibition comparable to standard antibiotics like ampicillin and gentamicin .
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound | Bacterial Species | Zone of Inhibition (cm) |
|---|---|---|
| This compound | Staphylococcus aureus | 2.5 |
| Escherichia coli | 2.0 | |
| Pseudomonas aeruginosa | 1.8 |
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Modifications to the indole ring or the amide group can significantly alter its potency and selectivity for biological targets. For instance, the introduction of hydroxy groups has been associated with enhanced interaction with APE1 and improved antibacterial activity .
Case Studies
Several studies have focused on the synthesis and evaluation of indole derivatives with varying substitutions on the indole nucleus:
- Case Study 1 : A study synthesized a series of indole-carboxamide derivatives targeting MmpL3 protein for antitubercular activity. One compound exhibited a minimum inhibitory concentration (MIC) of 0.012 μM against multidrug-resistant strains of Mycobacterium tuberculosis .
- Case Study 2 : Another investigation highlighted the anti-inflammatory effects of indole derivatives through inhibition of TNF-α secretion in LPS-stimulated THP-1 cells, showcasing their potential in treating inflammatory diseases .
Q & A
Basic Question: What are the standard synthetic routes for N'-(7-amino-1H-indol-3-yl)-N-hydroxyethanimidamide, and how are intermediates characterized?
Methodological Answer:
Synthesis typically involves coupling 7-aminoindole derivatives with amidoxime precursors. For example:
- Step 1: Prepare the indole-3-yl intermediate via condensation of substituted indoles with aldehydes or ketones (e.g., using HATU as a coupling agent) .
- Step 2: React the indole intermediate with hydroxylamine derivatives under basic conditions to form the amidoxime moiety, as seen in analogous amidoxime syntheses .
- Characterization: Use 1H/13C NMR to confirm regioselectivity at the indole C3 position, IR spectroscopy to verify N–O and N–H stretches (1630–1670 cm⁻¹ for amidoxime), and mass spectrometry (ESI-MS) for molecular ion validation .
Advanced Question: How can researchers optimize reaction yields for amidoxime formation in polar aprotic solvents?
Methodological Answer:
- Solvent Selection: Use DMF or DMSO to stabilize transition states via hydrogen bonding, as demonstrated in related amidoxime syntheses .
- Catalysis: Add triethylamine (TEA) to deprotonate hydroxylamine, accelerating nucleophilic attack on the carbonyl group .
- Monitoring: Track reaction progress via HPLC with UV detection (λ = 254 nm) to quantify unreacted intermediates. Adjust stoichiometry if residual starting material exceeds 5% .
Basic Question: What spectroscopic techniques are critical for distinguishing N-hydroxyethanimidamide derivatives from other amidoximes?
Methodological Answer:
- X-ray Crystallography: Resolves conformational differences (e.g., planarity of the amidoxime group) and hydrogen-bonding networks, as shown in acetamidoxime structures .
- 15N NMR: Differentiates between tautomeric forms (e.g., NH vs. OH protonation states) by analyzing chemical shifts in the 120–150 ppm range .
- UV-Vis Spectroscopy: Identifies π→π* transitions in the indole moiety (λmax ≈ 280–300 nm), with shifts indicating electronic interactions with the amidoxime group .
Advanced Question: How should researchers address contradictions in stability data under varying pH conditions?
Methodological Answer:
- Controlled Stability Assays: Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via LC-MS to identify hydrolysis products (e.g., cleavage of the amidoxime group) .
- Kinetic Analysis: Calculate degradation rate constants (k) using first-order kinetics. Note: Acidic conditions (pH < 4) may protonate the amidoxime, increasing susceptibility to hydrolysis .
- Mitigation: Store solutions at pH 6–8 (neutral) and –20°C to minimize decomposition, as recommended for similar indole derivatives .
Basic Question: What safety precautions are required when handling indole-containing amidoximes?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as indole derivatives can cause irritation .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of dust/aerosols (particle size < 10 μm) .
- Spill Management: Neutralize acidic spills with sodium bicarbonate before disposal. Collect solid waste in sealed containers labeled "halogenated organics" .
Advanced Question: How can in silico modeling predict the biological activity of this compound?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450 enzymes). Validate with co-crystallized ligands (RMSD < 2.0 Å) .
- QSAR Models: Train regression models on indole derivatives’ logP and polar surface area to predict blood-brain barrier permeability .
- ADMET Prediction: Employ SwissADME to assess hepatotoxicity risks based on structural alerts (e.g., amidoxime-related nitroso metabolites) .
Advanced Question: How to resolve discrepancies in NMR data between synthetic batches?
Methodological Answer:
- Artifact Identification: Compare 1H NMR spectra for unexpected peaks (e.g., residual solvents: DMSO at δ 2.5 ppm). Use D2O exchange to confirm labile protons .
- Regiochemical Confirmation: Perform NOESY experiments to verify substitution at the indole C3 position, which affects biological activity .
- Batch Analysis: Use principal component analysis (PCA) on HPLC chromatograms to detect impurities > 0.1% .
Basic Question: What are the key applications of this compound in medicinal chemistry research?
Methodological Answer:
- Antimicrobial Screening: Test against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (MIC ≤ 32 µg/mL indicates activity) .
- Enzyme Inhibition: Assay inhibition of monoamine oxidase (MAO) via fluorometric detection of H2O2 byproducts .
- Anticancer Profiling: Evaluate cytotoxicity in HeLa cells using MTT assays, with IC50 values < 10 µM considered potent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

